

# what is the molecular target of RP-1664

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## Compound of Interest

Compound Name: RP-1664

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An In-Depth Technical Guide to **RP-1664**: A First-in-Class PLK4 Inhibitor for Precision Oncology

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**RP-1664** is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of Polo-like kinase 4 (PLK4).<sup>[1][2][3][4]</sup> Developed by Repare Therapeutics, **RP-1664** is engineered to exploit the synthetic lethal relationship between PLK4 inhibition and the amplification or overexpression of the TRIM37 gene, a genetic alteration found in a range of solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and a high percentage of high-grade neuroblastomas.<sup>[2][3][5]</sup> Preclinical data demonstrate that **RP-1664** induces potent, single-agent anti-tumor activity in TRIM37-high cancer models, both in vitro and in vivo.<sup>[2][5][6]</sup> The compound is currently being evaluated in a Phase 1 clinical trial (LIONS, NCT06232408) for the treatment of advanced solid tumors harboring TRIM37 alterations.<sup>[5][7]</sup> This guide provides a comprehensive overview of the molecular target, mechanism of action, preclinical data, and experimental methodologies related to **RP-1664**.

## Molecular Target: Polo-like Kinase 4 (PLK4)

The designated molecular target of **RP-1664** is Polo-like kinase 4 (PLK4).<sup>[1][2][3]</sup> PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.<sup>[8][9][10]</sup> Centrosomes, which are composed of two centrioles surrounded by pericentriolar material (PCM), are the primary microtubule-organizing centers in animal cells

and are essential for the formation of the bipolar mitotic spindle, ensuring proper chromosome segregation.

PLK4's activity is tightly regulated to ensure that each cell forms exactly two centrosomes per cell cycle.[7] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a hallmark of many cancers that contributes to genomic instability.[11]

## Mechanism of Action: Synthetic Lethality with TRIM37

**RP-1664**'s therapeutic strategy is rooted in the principle of synthetic lethality. It is specifically designed to be effective in tumors that have an amplification or overexpression of the Tripartite Motif-Containing Protein 37 (TRIM37) gene.[2][4][5]

The mechanism can be summarized as follows:

- **Role of TRIM37:** TRIM37 is an E3 ubiquitin ligase that negatively regulates the stability of several PCM components.[7][9] In tumors with high levels of TRIM37, the PCM is compromised.[7][9]
- **Cellular Dependence:** These TRIM37-high cells become critically dependent on centrioles for successful cell division and mitotic spindle formation.[3][5]
- **Impact of PLK4 Inhibition:** By selectively inhibiting PLK4, **RP-1664** prevents new centriole biogenesis.[3][5]
- **Synthetic Lethal Outcome:** In TRIM37-high cancer cells, the dual insult of a compromised PCM (due to high TRIM37) and the inability to form new centrioles (due to PLK4 inhibition by **RP-1664**) leads to mitotic catastrophe and selective cancer cell death.[3][7] Normal cells, with functional PCM, can tolerate the loss of centrioles and are therefore less sensitive to PLK4 inhibition.

This targeted approach offers a precision oncology strategy for patients whose tumors carry the TRIM37 biomarker.[2]

**Caption:** Signaling pathway of **RP-1664**'s synthetic lethal action.

## Preclinical Data

### In Vitro Activity

**RP-1664** has demonstrated potent and selective inhibition of PLK4 in biochemical and cell-based assays.<sup>[9][10]</sup> In vitro, cell lines with high levels of TRIM37 show significantly greater sensitivity to **RP-1664** compared to those without TRIM37 amplification, confirming the synthetic lethal phenotype.<sup>[9][10]</sup>

Studies in neuroblastoma (NBL) cell lines, which frequently exhibit 17q gain (the chromosomal region containing TRIM37), showed robust sensitivity to **RP-1664**, with IC50 values in the nanomolar range.<sup>[7]</sup>

Table 1: In Vitro Cell Viability (IC50) of **RP-1664** in Neuroblastoma Cell Lines

Cell Line	RP-1664 IC50 (nM)	TRIM37/17q Status
Various NBL lines	Nanomolar range	17q gain

(Note: Specific IC50 values for a broad panel of cell lines are detailed in preclinical publications and presentations. The data indicates a consistent nanomolar potency in sensitive lines.)<sup>[7]</sup>

Pharmacodynamic studies in cells treated with **RP-1664** show the expected on-target effects, including:

- Loss of centrioles.<sup>[9][10]</sup>
- Accumulation of PLK4 protein, as inhibition prevents its degradation.<sup>[7][9][10]</sup>
- Induction of p21, a cell cycle inhibitor, consistent with mitotic disruption.<sup>[9][10]</sup>

### In Vivo Efficacy

In multiple preclinical xenograft models of solid tumors with TRIM37 amplification, including breast cancer and neuroblastoma, orally administered **RP-1664** has shown profound, dose-dependent anti-tumor activity.<sup>[2][6][9]</sup>

Reported outcomes include:

- Tumor growth inhibition exceeding 80%.[\[9\]](#)[\[10\]](#)
- Sustained tumor regressions in multiple cell-derived and patient-derived xenograft (PDX) models.[\[9\]](#)[\[10\]](#)
- Efficacy was demonstrated to correlate well with the extent of drug exposure (AUC).[\[9\]](#)[\[10\]](#)

Table 2: Summary of In Vivo Preclinical Efficacy

Tumor Model Type	Genetic Marker	RP-1664 Outcome	Reference
Breast Cancer Xenograft	TRIM37-high	>80% TGI, sustained regressions	<a href="#">[9]</a> <a href="#">[10]</a>
Neuroblastoma Xenograft	TRIM37-high	Deep tumor growth inhibition, regressions	<a href="#">[3]</a> <a href="#">[5]</a>

| NSCLC Xenograft | TRIM37-high | Robust monotherapy activity [\[2\]](#)[\[6\]](#) |

## Selectivity and Pharmacokinetics

**RP-1664** was developed through structure-based optimization of a precursor molecule, centrinone B, to improve metabolic stability and oral bioavailability.[\[1\]](#) Kinome profiling has demonstrated that **RP-1664** has exquisite selectivity for PLK4 over related kinases, including Aurora A/B and PLK1.[\[12\]](#) The compound possesses an excellent pharmacokinetic profile in preclinical species, suitable for oral administration.[\[1\]](#)

## Experimental Protocols & Workflows

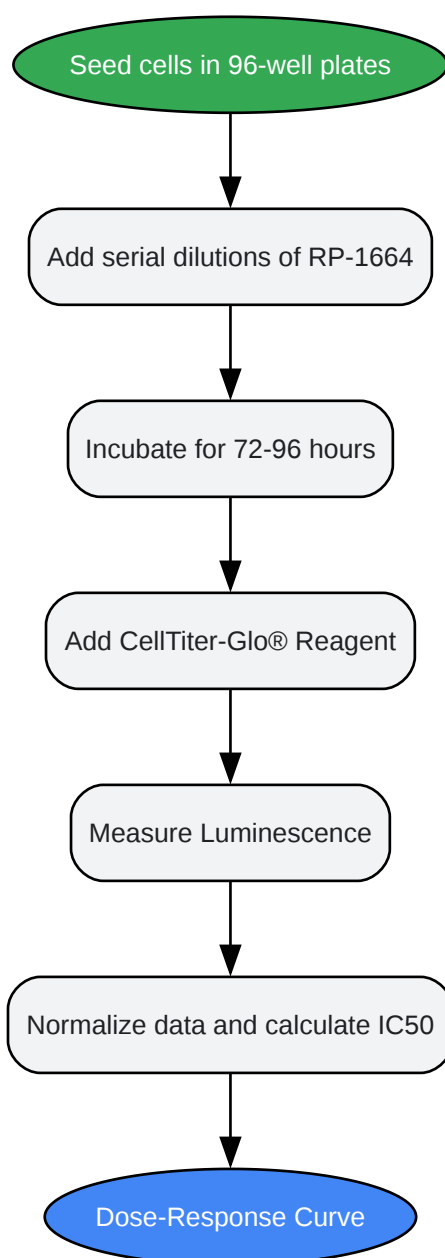
### Cell Viability and IC50 Determination

The anti-proliferative effect of **RP-1664** is typically measured using cell viability assays.

Methodology:

- Cell Plating: Cancer cell lines (both TRIM37-high and control) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

- **Compound Treatment:** Cells are treated with a serial dilution of **RP-1664** for a period of 72 to 96 hours.
- **Viability Assessment:** Cell viability is measured using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or via automated microscopy (e.g., Incucyte).
- **Data Analysis:** Luminescence or confluence data is normalized to vehicle-treated controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).



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**Caption:** Workflow for a typical cell viability (IC50) assay.

## Western Blot for Pharmacodynamic Markers

Western blotting is used to confirm target engagement and downstream effects by measuring protein levels.

Methodology:

- **Cell Lysis:** Cells treated with **RP-1664** are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration in the lysates is determined using a BCA assay.
- **Electrophoresis:** Equal amounts of protein are separated by SDS-PAGE (e.g., 10-12% gel) and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight with primary antibodies against PLK4, p21, or a loading control (e.g., GAPDH,  $\alpha$ -tubulin).
- **Detection:** After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

## In Vivo Xenograft Tumor Model

Efficacy is evaluated in immunocompromised mice bearing human tumor xenografts.

Methodology:

- **Cell Implantation:** TRIM37-high cancer cells (e.g.,  $3 \times 10^6$  cells) are suspended in a suitable medium (e.g., PBS with Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>). Tumor volume is calculated using the formula:  $\text{Volume} = (\text{width})^2 \times \text{length} / 2$ .

- Treatment: Mice are randomized into vehicle control and **RP-1664** treatment groups. **RP-1664** is administered orally according to a specified dose and schedule.
- Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).
- Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to determine efficacy.

## Conclusion

**RP-1664** is a highly selective and potent PLK4 inhibitor that has demonstrated significant preclinical efficacy as a monotherapy in cancer models characterized by TRIM37 amplification. Its mechanism of action, based on the synthetic lethal interaction between PLK4 inhibition and TRIM37 overexpression, provides a clear patient selection strategy. The promising preclinical data, combined with favorable pharmacokinetic properties, has supported its advancement into clinical trials, representing a novel and targeted therapeutic approach for a defined patient population with high unmet medical need.

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